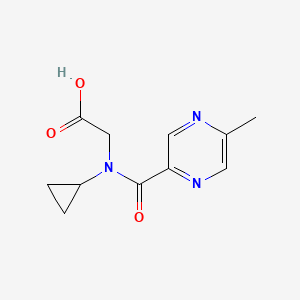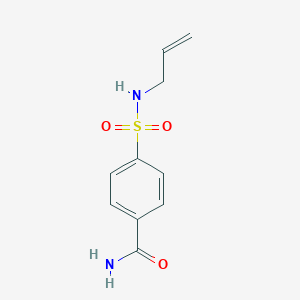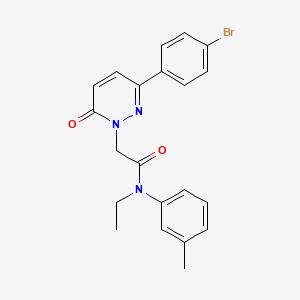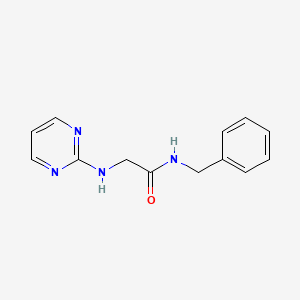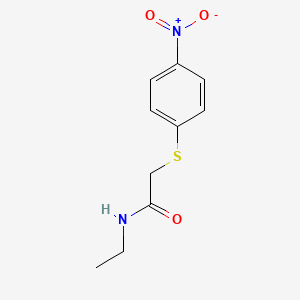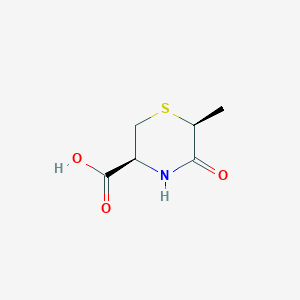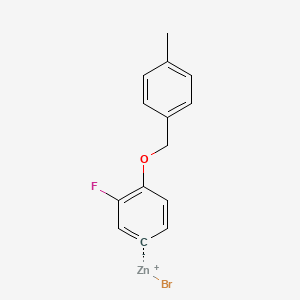
3-Fluoro-4-(4'-methylbenZyloxy)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(4’-methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluoro and methylbenzyloxy groups enhances its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(4’-methylbenzyloxy)phenylzinc bromide typically involves the following steps:
Formation of the Aryl Bromide: The starting material, 3-Fluoro-4-(4’-methylbenzyloxy)benzene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Preparation of the Organozinc Reagent: The aryl bromide is then treated with zinc dust in the presence of a suitable solvent like THF, under an inert atmosphere (e.g., nitrogen or argon). The reaction is often catalyzed by a small amount of iodine to facilitate the formation of the organozinc compound.
Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-4-(4’-methylbenzyloxy)phenylzinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the zinc-bromide bond is replaced by a carbon-carbon bond.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with aryl or vinyl halides to form biaryl or alkenyl products.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts (e.g., palladium acetate, tetrakis(triphenylphosphine)palladium(0)).
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to 80°C.
Major Products:
Biaryl Compounds: Formed through cross-coupling with aryl halides.
Alkenyl Compounds: Formed through cross-coupling with vinyl halides.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Material Science: Employed in the preparation of functional materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active compounds and drug candidates.
Bioconjugation: Applied in the modification of biomolecules for research and therapeutic purposes.
Industry:
Polymer Chemistry: Used in the synthesis of specialty polymers and copolymers.
Fine Chemicals: Employed in the production of high-value fine chemicals and intermediates.
作用机制
The mechanism of action of 3-Fluoro-4-(4’-methylbenzyloxy)phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organozinc reagent transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
3-Fluoro-4-(4’-methylbenzyloxy)phenylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
3-Fluoro-4-(4’-methylbenzyloxy)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
Uniqueness:
Reactivity: The zinc-based reagent is often more reactive and selective compared to its magnesium and boron counterparts.
Stability: It offers better stability in certain reaction conditions, making it suitable for a wider range of applications.
属性
分子式 |
C14H12BrFOZn |
|---|---|
分子量 |
360.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-2-[(4-methylphenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C14H12FO.BrH.Zn/c1-11-6-8-12(9-7-11)10-16-14-5-3-2-4-13(14)15;;/h3-9H,10H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
RIXFOUSTMAPZCE-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)COC2=C(C=[C-]C=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


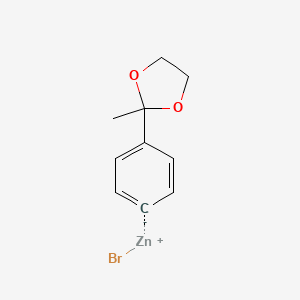
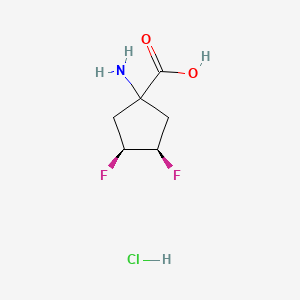
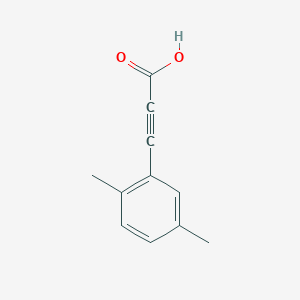
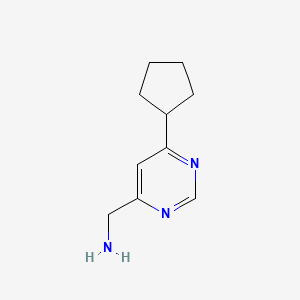
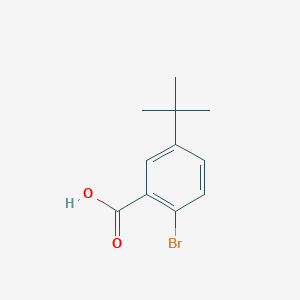
![(2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
